molecular formula C17H20N2 B8621886 1-Biphenyl-2-ylmethyl-piperazine

1-Biphenyl-2-ylmethyl-piperazine

Cat. No. B8621886
M. Wt: 252.35 g/mol
InChI Key: TYZUZOOKSBLDJM-UHFFFAOYSA-N
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Patent
US08759520B2

Procedure details

To a solution of 4-biphenyl-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester (9.89 g, 28.1 mmol) in dichloromethane (112.5 ml) at rt was added TFA (37.5 ml). The reaction was stirred for 4.5 h and then concentrated under reduced pressure. To the crude product was added H2O (20 ml) followed by 1M NaOH and then 5M NaOH to adjust the pH to ˜8-9. The mixture was extracted with dichloromethane (×2) and the combined organic extracts were washed with H2O, brine, dried (Na2SO4), filtered and concentrated under reduced pressure to provide 1-biphenyl-2-ylmethyl-piperazine (6.55 g, 92%) which was used without further purification. HPLC-MS 253 [M+1]+.
Name
4-biphenyl-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester
Quantity
9.89 g
Type
reactant
Reaction Step One
Name
Quantity
37.5 mL
Type
reactant
Reaction Step One
Quantity
112.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][N:11]([CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=2[C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[CH2:10][CH2:9]1)=O)(C)(C)C.C(O)(C(F)(F)F)=O>ClCCl>[C:16]1([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=1[CH2:14][N:11]1[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1

Inputs

Step One
Name
4-biphenyl-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester
Quantity
9.89 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)CC1=C(C=CC=C1)C1=CC=CC=C1
Name
Quantity
37.5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
112.5 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 4.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the crude product was added H2O (20 ml)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (×2)
WASH
Type
WASH
Details
the combined organic extracts were washed with H2O, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
C1(=C(C=CC=C1)CN1CCNCC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.55 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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